molecular formula C17H15N3O3 B2421181 Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034416-13-0

Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2421181
CAS No.: 2034416-13-0
M. Wt: 309.325
InChI Key: VAAGZHBGLONVID-UHFFFAOYSA-N
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Description

“Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a furan ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of such compounds involves complex organic reactions. A series of novel furan-2-yl(phenyl)methanone derivatives were synthesized, and their structures were established on the basis of 1H-NMR, 13C-NMR and mass spectral data .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the structure of similar furan-2-yl(phenyl)methanone derivatives was established on the basis of 1H-NMR, 13C-NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. A series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the yield, melting point, and IR spectrum of similar compounds have been reported .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) highlighted the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds related to Furan-2-yl derivatives, for their potential anti-inflammatory and antibacterial activities. The microwave method provided higher yields and was more environmentally friendly compared to traditional synthesis methods. Some of these compounds showed promising anti-inflammatory and antibacterial activities, indicating their potential as molecular templates for developing new therapeutic agents (Ravula et al., 2016).

Synthesis and Protein Tyrosine Kinase Inhibitory Activity

Zheng et al. (2011) synthesized a series of Furan-2-yl(phenyl)methanone derivatives and evaluated their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, with some outperforming genistein, a known reference compound. This study provides a preliminary structure-activity relationship and highlights the potential of these compounds in developing new kinase inhibitors (Zheng et al., 2011).

Antibacterial Activity and DNA Interaction

Sedaghat et al. (2015) synthesized diorganotin(IV) complexes with a hydrazone derivative of Furan-2-yl, investigating their antibacterial activity and interaction with DNA. The study found that these complexes exhibited significant antibacterial activity and could bind to DNA, suggesting a mechanism of action and potential applications in developing new antibacterial agents (Sedaghat et al., 2015).

Synthesis and VSMC Proliferation Inhibition

A study by Li Qing-shan (2011) focused on synthesizing new Furan-2-yl(phenyl)methanone derivatives and evaluating their inhibitory effects on vascular smooth muscle cells (VSMC) proliferation. Some compounds showed potent in vitro activity, highlighting the potential of these derivatives in treating conditions associated with abnormal VSMC proliferation, such as atherosclerosis (Li Qing-shan, 2011).

Properties

IUPAC Name

furan-2-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(14-7-4-10-22-14)20-9-8-13(11-20)15-18-16(23-19-15)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAGZHBGLONVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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